molecular formula C10H20O3 B2784987 1-(3-Hydroxypropyl)-2-methoxycyclohexan-1-ol CAS No. 1786215-49-3

1-(3-Hydroxypropyl)-2-methoxycyclohexan-1-ol

Cat. No.: B2784987
CAS No.: 1786215-49-3
M. Wt: 188.267
InChI Key: NHUOPUCYKMHCGO-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)-2-methoxycyclohexan-1-ol is an organic compound with a cyclohexane ring substituted with a hydroxypropyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxypropyl)-2-methoxycyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 2-methoxycyclohexanone with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxypropyl)-2-methoxycyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ketone group in the cyclohexane ring can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(3-carboxypropyl)-2-methoxycyclohexan-1-ol.

    Reduction: Formation of 1-(3-hydroxypropyl)-2-methoxycyclohexanol.

    Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Hydroxypropyl)-2-methoxycyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)-2-methoxycyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxy group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile: Similar in structure but contains a pyrrolo[2,3-b]pyridine ring instead of a cyclohexane ring.

    1-(3-Hydroxypropyl)-2-methoxybenzene: Similar in structure but contains a benzene ring instead of a cyclohexane ring.

Uniqueness

1-(3-Hydroxypropyl)-2-methoxycyclohexan-1-ol is unique due to its combination of a cyclohexane ring with both hydroxypropyl and methoxy substituents. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(3-hydroxypropyl)-2-methoxycyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-13-9-5-2-3-6-10(9,12)7-4-8-11/h9,11-12H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUOPUCYKMHCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1(CCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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